2-(2-fluoro-5-iodophenyl)acetic acid
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Overview
Description
2-(2-fluoro-5-iodophenyl)acetic acid is an organic compound with the molecular formula C8H6FIO2 It is a derivative of acetic acid, where the hydrogen atoms on the benzene ring are substituted by fluorine and iodine atoms
Preparation Methods
The synthesis of 2-(2-fluoro-5-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-fluorobenzoic acid with 5-fluoro-2-iodobenzoic acid under mild reaction conditions. This method is particularly suitable for industrial production due to its simplicity, high yield, and purity . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Chemical Reactions Analysis
2-(2-fluoro-5-iodophenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming 2-(2-fluorophenyl)acetic acid.
Substitution: The iodine atom can be substituted with other functional groups using reagents such as palladium catalysts.
Photolysis: In the presence of carbon tetrachloride, it undergoes photolysis to form the corresponding chloro compound.
Scientific Research Applications
2-(2-fluoro-5-iodophenyl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-fluoro-5-iodophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and iodine atoms on the benzene ring enhance its binding affinity to these targets, leading to various biological effects . The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through different pathways.
Comparison with Similar Compounds
2-(2-fluoro-5-iodophenyl)acetic acid can be compared with other similar compounds, such as:
2-iodophenylacetic acid: This compound has similar chemical properties but lacks the fluorine atom, which affects its reactivity and biological activity.
2-fluoro-5-iodobenzoic acid: This compound is structurally similar but has a different functional group, which influences its chemical behavior and applications.
2-iodobenzoic acid: This compound is another analog that lacks the fluorine atom and has different reactivity patterns.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-fluoro-5-iodophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULLUTVRMLHPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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